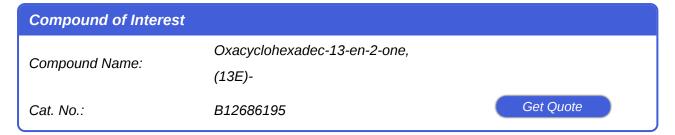


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Stereochemical Aspects of Oxacyclohexadec-13en-2-one Isomers: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical nuances of Oxacyclohexadec-13-en-2-one isomers. As members of the macrocyclic lactone class of compounds, these molecules are of significant interest due to their diverse biological activities and applications, particularly in the fragrance industry. The specific arrangement of substituents around the chiral centers and the geometry of the endocyclic double bond play a pivotal role in determining their physicochemical properties and biological interactions.

Introduction to Oxacyclohexadec-13-en-2-one

Oxacyclohexadec-13-en-2-one is a 16-membered macrocyclic lactone. The core structure consists of a 15-carbon chain and one oxygen atom forming the lactone ring, with a ketone group at the C-2 position and a carbon-carbon double bond at the C-13 position. The stereochemistry of this molecule is primarily defined by the configuration of the double bond, leading to the existence of (13E)- and (13Z)-isomers. These isomers, along with the regioisomers where the double bond is at a different position (e.g., Oxacyclohexadec-12-en-2-one), exhibit distinct properties.

The (13E)-configuration of the double bond in Oxacyclohexadec-13-en-2-one imparts a specific geometry to the macrocycle, influencing its conformational flexibility and how it presents its functional groups for interaction with biological targets.[1] Macrocyclic lactones, as a chemical class, are known for their ability to bind to challenging biological targets due to their unique



three-dimensional conformations.[1] This has led to their extensive use in drug development, with many well-known antibiotics, antiparasitics, and anti-inflammatory agents based on a macrocyclic lactone framework.[1]

Physicochemical Properties of Isomers

The stereochemistry of the double bond significantly influences the physical properties of Oxacyclohexadec-13-en-2-one isomers. The data presented below is for the (13E)-isomer and the related regioisomer (12E)-Oxacyclohexadec-12-en-2-one, commercially known as Habanolide. Comprehensive data for the (13Z)-isomer is less readily available in the public domain.

| Property | (13E)-Oxacyclohexadec- 13-en-2-one | (12E)-Oxacyclohexadec- 12-en-2-one (Habanolide) |
|---------------------|--|--|
| CAS Number | 4941-78-0[2] | 111879-80-2[3] |
| Molecular Formula | C15H26O2 | C15H26O2 |
| Molecular Weight | 238.37 g/mol | 238.37 g/mol |
| Appearance | Colorless to pale yellow clear liquid to solid (est.)[2] | Colorless liquid[3] |
| Boiling Point | 383.00 to 384.00 °C @ 760.00 mm Hg[2] | 366 °C (EPI Suite)[3] |
| Flash Point | 161.11 °C (est.)[2] | 157 °C[3] |
| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (est.)[2] | 5.29E-005 mm Hg at 25 °C (EPI Suite)[3] |
| log KOW (XlogP3-AA) | 5.40 (est.)[2] | 4.88 (EPI Suite)[3] |
| Odor Profile | Musk | Distinctly musk-like, with metallic and waxy undertones; described as resembling freshly ironed linen.[4] |

Synthesis and Stereocontrol



The synthesis of specific isomers of Oxacyclohexadec-en-2-one requires precise control over the formation of the macrocyclic ring and the geometry of the double bond. Ring-Closing Metathesis (RCM) is a powerful and widely used method for the synthesis of unsaturated macrocyclic lactones.

Experimental Protocol: Ring-Closing Metathesis (RCM)

This generalized protocol outlines the key steps in the synthesis of an Oxacyclohexadec-en-2-one isomer via RCM. The specific choice of starting materials will determine the position and stereochemistry of the double bond.

Objective: To synthesize an Oxacyclohexadec-en-2-one isomer by intramolecular cyclization of a diene precursor.

Materials:

- Acyclic diene precursor (e.g., an ω -unsaturated ester with a terminal double bond)
- Ruthenium-based catalyst (e.g., Grubbs' catalyst)
- Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Precursor Preparation: The acyclic diene precursor is synthesized through standard organic chemistry methods. The placement of the double bonds in the precursor is critical for determining the final position in the macrocycle.
- Reaction Setup: The diene precursor is dissolved in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.
- Catalyst Addition: The RCM catalyst is added to the solution. The choice of catalyst can influence the reaction kinetics and the stereoselectivity of the newly formed double bond.
- Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating. The progress of the reaction is monitored by techniques such as Thin Layer



Chromatography (TLC) or Gas Chromatography (GC).

 Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate the desired macrocyclic lactone.

Flowchart of the RCM Synthesis Workflow:



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Caption: Workflow for the synthesis of Oxacyclohexadec-en-2-one isomers via Ring-Closing Metathesis.

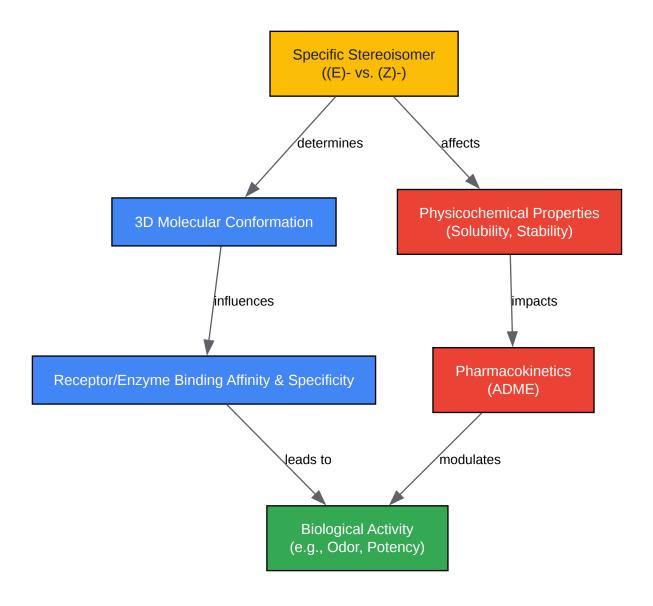
Biological Activity and Stereochemical Considerations

While specific signaling pathways for Oxacyclohexadec-13-en-2-one isomers are not extensively detailed in the available literature, the broader class of macrocyclic lactones exhibits a wide range of biological activities. The stereochemistry of these molecules is crucial for their biological recognition and function. For instance, in the context of fragrance, the (12E)-isomer of Oxacyclohexadec-12-en-2-one (Habanolide) is noted for its powerful and elegant musk profile, while the properties of the (12Z)-isomer, though also musk-like, can differ in intensity and character.[5]

The large, lipophilic nature of these macrocycles facilitates their interaction with biological membranes and proteins, potentially altering their function.[5] Their susceptibility to hydrolysis and oxidation, particularly under alkaline conditions, suggests potential involvement in metabolic and redox processes within biological systems.[5]

Logical Relationship of Stereochemistry to Biological Activity:





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Caption: The influence of stereochemistry on the biological activity of Oxacyclohexadec-en-2-one isomers.

Conclusion

The stereochemical aspects of Oxacyclohexadec-13-en-2-one isomers are fundamental to their chemical and biological identity. The geometry of the endocyclic double bond dictates the molecule's three-dimensional shape, which in turn governs its physical properties and interactions with biological systems. While their primary current application is in the fragrance industry, the broader family of macrocyclic lactones holds significant therapeutic potential. Further research into the synthesis of stereochemically pure isomers and the elucidation of



their specific biological mechanisms of action will be crucial for unlocking their full potential in drug discovery and development.

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